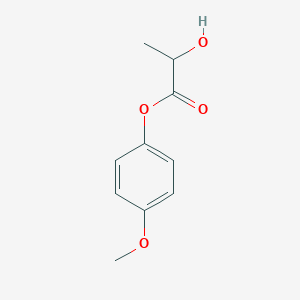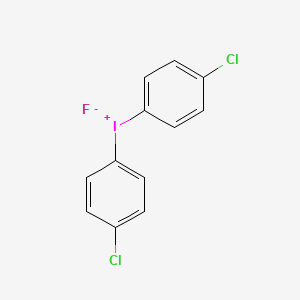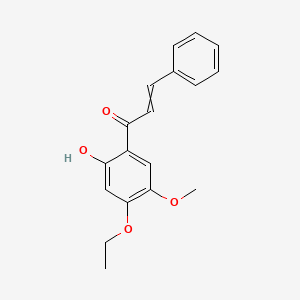
1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of ethoxy, hydroxy, and methoxy functional groups attached to the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.
Curcumin: A well-known compound with a similar structure, widely studied for its anti-inflammatory and anticancer properties.
Uniqueness
1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of ethoxy, hydroxy, and methoxy groups can enhance its solubility and interaction with biological targets.
Properties
CAS No. |
114389-27-4 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-(4-ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18O4/c1-3-22-18-12-16(20)14(11-17(18)21-2)15(19)10-9-13-7-5-4-6-8-13/h4-12,20H,3H2,1-2H3 |
InChI Key |
WGPZWUSYDGRKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
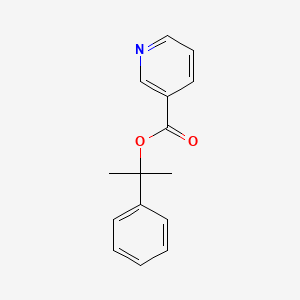
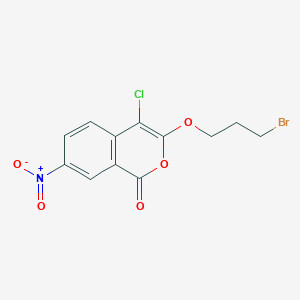
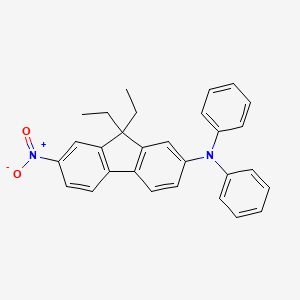
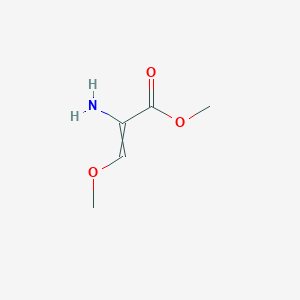
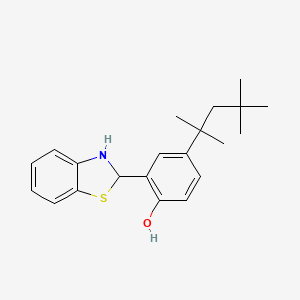
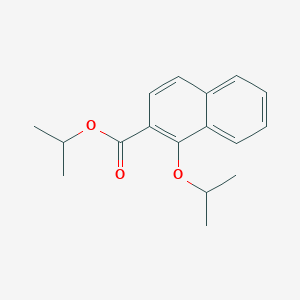
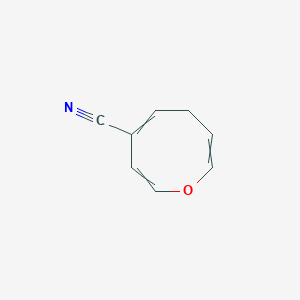
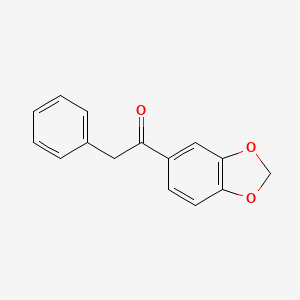
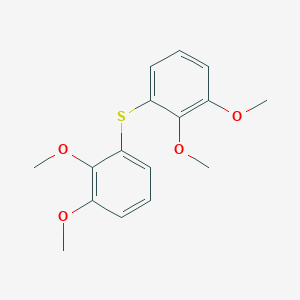
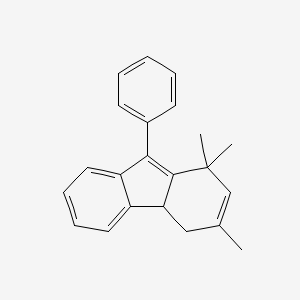
![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
